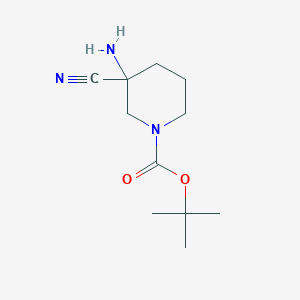

Tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate is a chemical compound used as an intermediate in pharmaceutical research and development . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular formula of Tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate is C11H19N3O2 . The InChI code for this compound is 1S/C11H19N3O2/c1-11(2,3)16-10(15)14-5-4-8(6-12)9(13)7-14/h8-9H,4-5,7,13H2,1-3H3 .Physical And Chemical Properties Analysis

Tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate is a solid or semi-solid or liquid or lump . It should be stored in a dark place, in an inert atmosphere, at room temperature .Scientific Research Applications

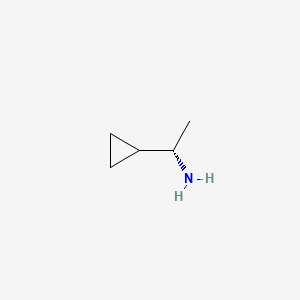

Asymmetric Synthesis and Chiral Molecule Production

N-tert-Butanesulfinyl imines are highlighted for their role in the asymmetric synthesis of amines. These intermediates, derived from tert-butanesulfinamide, facilitate the synthesis of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, and 1,2- and 1,3-amino alcohols, by activating imines for the addition of various nucleophiles. This methodology underscores the versatility of tert-butyl-based compounds in synthesizing complex chiral molecules (Ellman et al., 2002).

Novel Synthetic Methodologies

Research has demonstrated the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates, presenting an eco-friendly ester source. When tert-butyl carbazate is used, this process leads to the efficient preparation of various quinoxaline-3-carbonyl compounds, showcasing the applicability of tert-butyl-based reagents in synthesizing key structural motifs found in bioactive natural products and synthetic drugs (Xie et al., 2019).

Ligand Design for Asymmetric Catalysis

The synthesis of 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide demonstrates its use in enantioselective sensing of chiral amino alcohols. This C2-symmetric ligand forms a highly fluorescent scandium complex utilized for enantioselective sensing, illustrating the importance of tert-butyl groups in the design of novel ligands for asymmetric catalysis and sensing applications (Liu et al., 2008).

Advanced Materials and Chemical Synthesis

The work on tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives showcases their utility in stereoselective syntheses, contributing to the development of substances with specific stereochemical configurations. Such research underscores the relevance of tert-butyl-based compounds in creating materials and chemicals with precise molecular architectures for various applications (Boev et al., 2015).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has the following hazard statements: H302+H312+H332-H315-H319-H335, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

properties

IUPAC Name |

tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-10(2,3)16-9(15)14-6-4-5-11(13,7-12)8-14/h4-6,8,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNNCAWTKRMFSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine](/img/structure/B2757710.png)

![(E)-3-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2757721.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2757728.png)

![{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidyl}(4-methylpiperidino)methanone](/img/structure/B2757729.png)